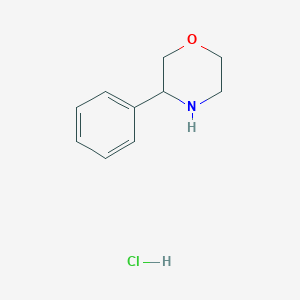

3-(3-Aminopropoxy)benzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

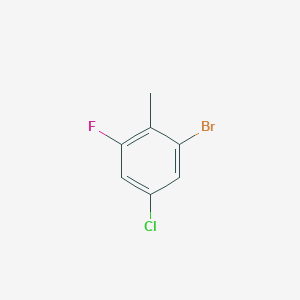

The compound 3-(3-Aminopropoxy)benzonitrile is a chemical that is structurally related to benzonitrile derivatives, which are aromatic compounds containing a cyano group attached to a benzene ring. These derivatives are of interest due to their diverse applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related benzonitrile derivatives has been explored in various studies. For instance, a synthetic route for 3-amino-4-(2-aminomethylphenylsulfanyl)benzonitrile, a compound with a similar structure to this compound, was reported to provide higher chemical yields and related analogues . Another study described the synthesis of 2-(alkylamino)benzonitriles through a rhodium-catalyzed cyanation of the aryl C-H bond using N-nitroso as a directing group . Additionally, a novel one-pot synthesis of 3-amino-1,2-benzisoxazoles from ortho-substituted benzonitriles was presented, which may offer insights into the synthesis of related compounds .

Molecular Structure Analysis

The molecular structure of benzonitrile derivatives can be complex and is often studied using various spectroscopic techniques. For example, a study on (E)-2-[(2-hydroxy-6-methoxybenzylidene)amino]benzonitrile used X-ray diffraction, FT-IR spectroscopy, and density functional theory (DFT) calculations to analyze the structure . These methods could be applied to study the molecular structure of this compound.

Chemical Reactions Analysis

Benzonitrile derivatives can undergo various chemical reactions. The study on the synthesis of 2-(alkylamino)benzonitriles mentioned earlier involved a subsequent denitrosation step after the cyanation process . Another example is the asymmetric synthesis of halo-benzyloxy-amino butyronitriles, which could be precursors for the synthesis of β-hydroxy-α-amino acids . These reactions highlight the reactivity of benzonitrile derivatives and could be relevant for the chemical reactions of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzonitrile derivatives are crucial for their practical applications. The spectroscopic study of (E)-2-[(2-hydroxy-6-methoxybenzylidene)amino]benzonitrile provided insights into its electronic properties, such as excitation energies and wavelengths . Another study on 4-(N,N-Dimethyl-amino)benzonitrile (DMABN) investigated its excited state structures and provided evidence for an electronic decoupling of the phenyl and the dimethyl-amino moiety . These studies contribute to the understanding of the physical and chemical properties of benzonitrile derivatives, which could be extrapolated to this compound.

Relevant Case Studies

Some benzonitrile derivatives have been studied for their biological activities. For instance, a compound with the structure 4-(3-amino-4-morpholino-1H-indazole-1-carbonyl)benzonitrile was synthesized and showed inhibition of the proliferation of some cancer cell lines . This indicates the potential of benzonitrile derivatives in medicinal chemistry, which could extend to this compound if similar biological activities are present.

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is a combustible liquid and is harmful if swallowed or in contact with skin . Safety measures include wearing protective gloves/clothing/eye protection/face protection, keeping away from heat/sparks/open flames/hot surfaces, and washing thoroughly after handling .

特性

IUPAC Name |

3-(3-aminopropoxy)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-5-2-6-13-10-4-1-3-9(7-10)8-12/h1,3-4,7H,2,5-6,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICIHMVWGUZWIDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCCN)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590989 |

Source

|

| Record name | 3-(3-Aminopropoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

785760-03-4 |

Source

|

| Record name | 3-(3-Aminopropoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[(1S,3R)-3-(cyanomethyl)cyclopentyl]carbamate](/img/structure/B1287009.png)

![2-Azabicyclo[2.2.1]hept-3-ylmethanol](/img/structure/B1287013.png)

![Ethyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B1287014.png)